N-(3,4-Difluoro-2-methoxyphenyl)acetamide
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Overview
Description
N-(3,4-Difluoro-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It belongs to the class of aromatic amides and features a central amide group (C=O-NH) linked to a 3,4-difluoro-2-methoxyphenyl ring at the nitrogen atom. This compound is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N-(3,4-Difluoro-2-methoxyphenyl)acetamide can be synthesized by reacting 3,4-difluoro-2-methoxyaniline with acetic acid in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The presence of fluorine atoms on the phenyl ring can make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild heating conditions.
Major Products
Hydrolysis: 3,4-Difluoro-2-methoxyaniline and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates.
Materials Science: The compound’s unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials.
Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
its structure suggests potential interactions with biological targets through hydrogen bonding and electronic effects due to the presence of fluorine atoms. The methoxy group can also participate in hydrogen bonding, influencing the compound’s solubility and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Comparison
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide vs. N-(4,5-Difluoro-2-methoxyphenyl)acetamide : Both compounds have similar structures, but the position of the fluorine atoms differs, which can influence their electronic properties and reactivity.
- This compound vs. 6-Acetamido-2,3-difluoroanisole : The primary difference lies in the substitution pattern on the phenyl ring, which can affect the compound’s chemical behavior and potential applications.
This compound stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3,4-difluoro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-5(13)12-7-4-3-6(10)8(11)9(7)14-2/h3-4H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLCHARFRZFTNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674627 |
Source
|
Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-93-9 |
Source
|
Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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